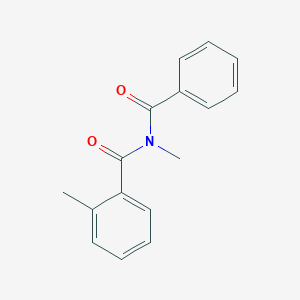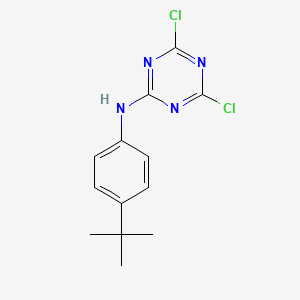![molecular formula C17H18O2 B15162655 1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 143109-82-4](/img/structure/B15162655.png)
1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with a hydroxypropyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Friedel-Crafts alkylation reaction using propylene oxide and a Lewis acid catalyst.
Attachment of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of 1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one.
Reduction: Formation of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
相似化合物的比较
1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-[4’-(3-Carboxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one: Similar structure but with a carboxylic acid group instead of a hydroxypropyl group.
Uniqueness: 1-[4’-(3-Hydroxypropyl)[1,1’-biphenyl]-4-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
143109-82-4 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
1-[4-[4-(3-hydroxypropyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-13(19)15-8-10-17(11-9-15)16-6-4-14(5-7-16)3-2-12-18/h4-11,18H,2-3,12H2,1H3 |
InChI 键 |
NQHKRTXDDLZBCP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)







